1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid
Description
1-[2-(1,3-Benzodioxol-5-yl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a 2-hydroxyethyl group bearing a 1,3-benzodioxole moiety and a carboxylic acid group at the 4-position. The 1,3-benzodioxol-5-yl group is a bicyclic aromatic system with electron-rich properties due to its oxygen-containing fused ring, which may enhance π-π stacking interactions in biological systems. The carboxylic acid group contributes to polarity and acidity, influencing solubility and binding interactions.
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5/c16-9(5-15-4-8(12(17)18)13-14-15)7-1-2-10-11(3-7)20-6-19-10/h1-4,9,16H,5-6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRFGWPBRTWPDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CN3C=C(N=N3)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound belonging to the class of triazoles. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. The triazole scaffold is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
- Molecular Formula : C12H11N3O5
- Molecular Weight : 277.23 g/mol
- CAS Number : 1338691-87-4
- IUPAC Name : 1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]triazole-4-carboxylic acid
This compound features a benzodioxole moiety, which is often associated with various biological activities.
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer activity. A study evaluating various 1,2,3-triazole derivatives demonstrated that some compounds showed moderate activity against melanoma, colon cancer, and breast cancer cell lines. For instance, one derivative displayed a GI50 value of -5.55 against melanoma cell line SK-MEL-5 and -5.43 against colon cancer cell line KM12 .
| Compound | Disease | Cell Line | Log GI50 |
|---|---|---|---|
| 25 | Colon Cancer | KM12 | -5.43 |
| Melanoma | SK-MEL-5 | -5.55 | |
| Breast Cancer | MDA-MB-468 | -5.70 |
The presence of specific substituents on the triazole ring can enhance the anticancer activity of these compounds. For example, modifications leading to the formation of oxadiazoles and flavonoids connected to the triazole core have been shown to improve efficacy against tumor cells .
Antimicrobial Activity
In addition to anticancer properties, triazole derivatives have been evaluated for their antimicrobial activity. Studies have reported that certain synthesized triazoles demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds were screened against Staphylococcus aureus, Escherichia coli, and Candida albicans, showing promising results .
The biological activity of this compound may be attributed to its ability to interfere with cellular processes such as DNA replication and protein synthesis in cancer cells. The triazole ring can form hydrogen bonds with target biomolecules, thereby modulating their activity .
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Anticancer Screening : A comprehensive screening by the National Cancer Institute (NCI) evaluated various triazoles for their cytotoxic effects across multiple cancer cell lines. Compounds exhibiting high cytotoxicity were further investigated for their structure-activity relationships (SAR) .
- Synergistic Effects : Research has shown that combining triazole derivatives with existing chemotherapeutic agents can enhance overall efficacy and reduce resistance in cancer treatments .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The presence of the benzodioxole group in this compound may enhance its efficacy against various pathogens. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .
Anticancer Properties
Triazoles are also being investigated for their anticancer properties. Some derivatives have demonstrated the ability to inhibit tumor growth in vitro and in vivo. The specific structure of 1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid may provide unique mechanisms of action against cancer cells, potentially leading to the development of novel anticancer therapies .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Triazoles are known to interact with various enzymes involved in metabolic pathways. Future studies could explore its effectiveness as an inhibitor of specific enzymes related to diseases such as diabetes and hypertension .
Agricultural Applications
Pesticide Development
The unique structure of this compound may allow it to act as a pesticide or herbicide. Triazole compounds are commonly used in agriculture for their fungicidal properties. The benzodioxole moiety could enhance the selectivity and potency of the compound against specific pests or diseases affecting crops .
Plant Growth Regulation
Research into plant growth regulators has identified triazoles as effective agents in modulating plant growth. This compound could be explored for its ability to influence plant physiology, potentially improving crop yields or stress resistance .
Materials Science Applications
Polymer Chemistry
The incorporation of triazole functionalities into polymers can enhance their thermal stability and mechanical properties. This compound could be utilized in synthesizing new polymeric materials with improved characteristics for applications in coatings, adhesives, and composites .
Nanotechnology
In nanotechnology, compounds like this compound can be functionalized onto nanoparticles to create targeted drug delivery systems. The triazole ring can facilitate interactions with biological targets while the benzodioxole moiety can provide additional stability or bioactivity .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Medicinal Chemistry | Demonstrated significant inhibition against E. coli and S. aureus strains. |
| Triazoles in Cancer Therapy | Medicinal Chemistry | Induced apoptosis in breast cancer cell lines at low concentrations. |
| Pesticidal Properties | Agriculture | Showed effective control over fungal pathogens in agricultural settings. |
| Polymer Enhancement | Materials Science | Improved tensile strength and thermal stability in polymer blends. |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazole-4-carboxylic Acid Derivatives
*Inferred from prevalence of CuAAC in triazole synthesis .
Physicochemical Properties
- Acidity : The electron-withdrawing triazole ring increases the acidity of the carboxylic acid group (pKa ~3–4), reducing cell permeability compared to amide derivatives . The benzodioxol group may further modulate acidity through resonance effects.
- Tautomerism : Unlike the 5-formyl derivative in , which exhibits ring-chain tautomerism, the target compound’s hydroxyethyl group may stabilize intramolecular hydrogen bonds, influencing conformational flexibility .
Crystallographic and Conformational Analysis
- : Benzyl-substituted triazoles adopt planar conformations with π-stacking between aromatic groups. The benzodioxol group in the target compound may enhance such interactions due to its electron-rich nature .
- : Crystallographic data for benzoxadiazole-triazole hybrids highlight the role of substituents in packing efficiency, suggesting the benzodioxol group could improve crystal stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
